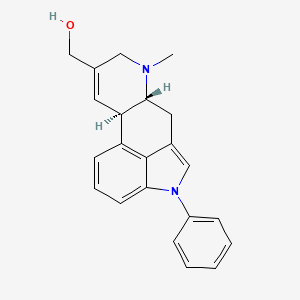
4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-tert-butylphenyl isothiocyanate with N-methyl aniline under basic conditions. The reaction typically proceeds at room temperature and yields the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- Phenol, p-tert-butyl-
- 4-(4-(tert-Butyl)phenyl)thiazol-2-amine
Uniqueness
4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various applications .
Properties
CAS No. |
82721-93-5 |
|---|---|
Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
4-tert-butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H18N2S/c1-14(2,3)12-10-17-13(15-12)16(4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
KJTUFNRUAOESMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


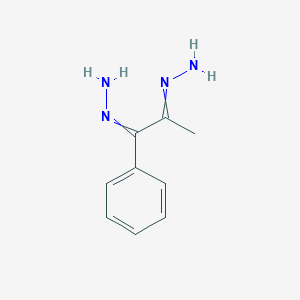

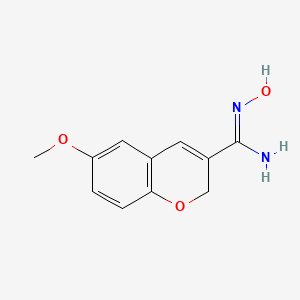
![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
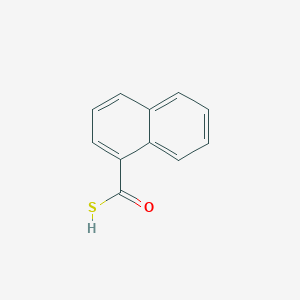
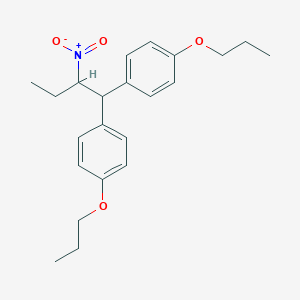
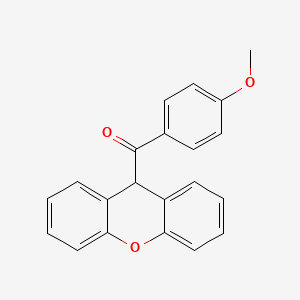
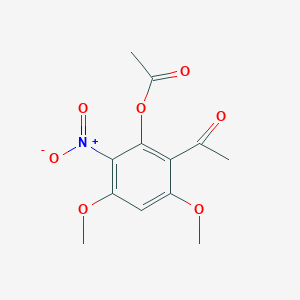
![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)
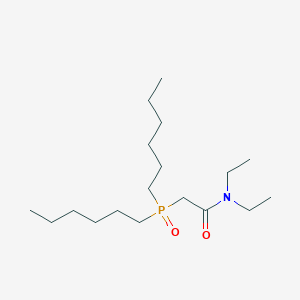

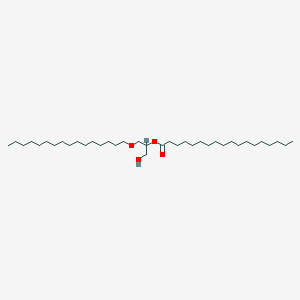
![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
